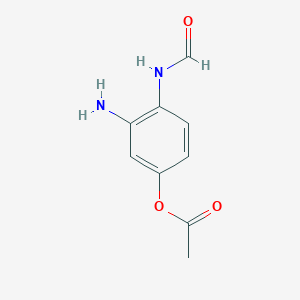

3-Amino-4-(formylamino)phenyl acetate

Description

3-Amino-4-(formylamino)phenyl acetate is an aromatic compound featuring a phenyl ring substituted with an amino (-NH₂) group at position 3, a formylamino (-NHCHO) group at position 4, and an acetate ester (-OAc) at the para position. This structure confers unique physicochemical properties, including moderate polarity due to the combination of hydrophilic (amino, formylamino) and lipophilic (acetate ester) groups.

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

(3-amino-4-formamidophenyl) acetate |

InChI |

InChI=1S/C9H10N2O3/c1-6(13)14-7-2-3-9(11-5-12)8(10)4-7/h2-5H,10H2,1H3,(H,11,12) |

InChI Key |

CLHQNXVPRLQRGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)NC=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Amino-4-(formylamino)phenyl acetate, the following analogs are analyzed based on substituent patterns, regulatory classifications, and inferred properties:

Table 1: Comparative Analysis of Formylamino-Substituted Compounds

Key Findings:

Structural Variations and Reactivity: The thiophene derivative (2-(formylamino)-3-thiophenecarboxylic acid) replaces the phenyl ring with a thiophene, enhancing electron-richness and altering solubility. Methyl o-formamidobenzoate shares a benzoate backbone but lacks the amino group, which may diminish hydrogen-bonding interactions critical for biological targeting .

Toxicity and Safety: The thiophene analog’s classification under R22 and R43 highlights risks associated with formylamino groups, suggesting that this compound may similarly require precautions against ingestion and dermal exposure . No acute toxicity data are available for the target compound or methyl o-formamidobenzoate, though ester groups generally pose lower acute risks than carboxylic acids.

Synthetic Considerations: Ethanol/ethyl acetate-based synthesis (as in ) is common for such compounds, but the target compound’s additional amino group may necessitate protective measures to prevent oxidation or side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.